![molecular formula C8H6INOS B1396880 2-Iodo-6-methoxybenzo[d]thiazole CAS No. 2941-59-5](/img/structure/B1396880.png)

2-Iodo-6-methoxybenzo[d]thiazole

Übersicht

Beschreibung

Synthesis Analysis

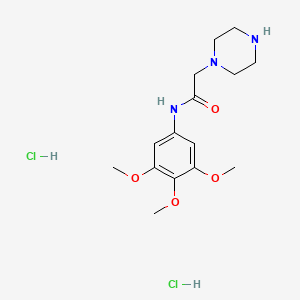

The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole involves a solution of 6-methoxybenzo[d]thiazol-2-amine and p-toluenesulfonic acid monohydrate in MeCN. A solution of NaNO2 and KI in H2O is added at 0 °C. The reaction is allowed to reach room temperature and is stirred for 18 hours .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COc1ccc2c(c1)sc(n2)I . The InChI representation is: InChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-Iodo-6-methoxybenzo[d]thiazole derivatives have shown promising anticancer activity. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549. These compounds, particularly compound 20c, induced G2/M cell cycle arrest and apoptosis in cancer cells by activating p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014). Another study discovered 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as novel anticancer agents. These compounds showed improved antiproliferative activity against melanoma and prostate cancer cells compared to previous series (Lu et al., 2009).

Anticonvulsant Agents

Quinazolino-benzothiazoles, synthesized using 6-methoxybenzo[d]thiazole, have demonstrated effectiveness as anticonvulsant agents. Compounds from this series showed significant activity against tonic and clonic seizures in animal models without displaying neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Optoelectronic and Photonic Applications

Azo derivatives of 6-methoxybenzo[d]thiazole have been studied for their optoelectronic and photonic applications. These compounds, such as (E)-2-((4-(diethylamino)phenyl)diazenyl)-6-methoxy-3-methylbenzo[d]thiazol-3-ium, exhibited promising electronic and nonlinear optical (NLO) properties, indicating potential use in optoelectronic and photonic devices (Huo et al., 2021).

Imaging Agents for Alzheimer's Disease

Benzothiazole derivatives based on the bithiophene structure, including 6-methoxybenzo[d]thiazole, have been developed as potential beta-amyloid probes for Alzheimer's disease. These compounds demonstrated high binding affinities to Abeta aggregates and stained Abeta plaques in brain sections of animal models. Radioiodinated compounds from this series showed promise as imaging agents for detecting beta-amyloid plaques in Alzheimer's disease patients (Cui et al., 2010).

Enzyme Inhibition and Nitric Oxide Scavenging

2-Amino-6-arylbenzothiazoles, synthesized via Suzuki cross coupling reactions, have shown significant antiurease and nitric oxide (NO) scavenging activity. The most active compound in this series, 6-phenylbenzo[d]thiazole-2-amine, displayed potent urease enzyme inhibition (Gull et al., 2013).

Eigenschaften

IUPAC Name |

2-iodo-6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRSTSSPRCOKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)

![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)

![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)

![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)

![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)

![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)

![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)